molecular formula C34H46ClN5O5 B10770921 Smp-797 monohydrate

Smp-797 monohydrate

Cat. No.: B10770921
M. Wt: 640.2 g/mol
InChI Key: ZUCFGSAENWHFPO-UHFFFAOYSA-N
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Description

Smp-797 monohydrate is a small molecule drug developed by Sumitomo Pharma Co., Ltd. It is primarily known for its role as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT1). This compound has been investigated for its potential therapeutic applications in treating hypercholesterolemia and other metabolic diseases .

Properties

Molecular Formula

C34H46ClN5O5

Molecular Weight

640.2 g/mol

IUPAC Name

1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrate;hydrochloride

InChI

InChI=1S/C34H43N5O4.ClH.H2O/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5;;/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42);1H;1H2

InChI Key

ZUCFGSAENWHFPO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Smp-797 monohydrate involves multiple steps, starting from basic organic compounds. The key steps include the formation of N-(4-amino-2,6-diisopropylphenyl)-N’-(1,4-diarylpiperidine-4-yl)methylureas. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Smp-797 monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Smp-797 monohydrate exerts its effects by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase (ACAT1). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT1, this compound reduces the formation of cholesterol esters, thereby lowering cholesterol levels in the body. The molecular targets and pathways involved include the regulation of low-density lipoprotein (LDL) receptors and the modulation of lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Smp-797 monohydrate stands out due to its dual effect on ACAT inhibition and the up-regulation of LDL receptors. This dual action makes it a promising candidate for the treatment of hypercholesterolemia, as it not only reduces cholesterol ester formation but also enhances the clearance of LDL cholesterol from the bloodstream .

Q & A

Q. What are the primary biochemical mechanisms of SMP-797 monohydrate in cholesterol regulation?

this compound exhibits dual mechanisms: (1) inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) activity (IC50 = 18 nM in vitro) and (2) upregulation of low-density lipoprotein receptor (LDL-R) expression in hepatocytes . Methodologically, ACAT inhibition is assessed using radiolabeled cholesterol esterification assays in HepG2 cells, while LDL-R upregulation is quantified via Western blotting or RT-PCR in animal models (e.g., high-cholesterol diet-fed rabbits) .

Q. What synthetic strategies are employed for structural optimization of SMP-797 derivatives?

Key structural modifications include introducing 3-hydroxypropoxy groups to the phenyl ring to enhance solubility without compromising ACAT inhibitory activity. For example, compound 43 (a derivative) retained an IC50 of 18 nM while improving aqueous solubility by 40% compared to the parent compound . Synthesis typically involves coupling 1,4-diphenylpiperazine intermediates with urea derivatives under anhydrous conditions, followed by crystallization to obtain the monohydrate form .

Q. How are key pharmacokinetic parameters (e.g., bioavailability) evaluated for this compound?

Pharmacokinetic studies utilize LC-MS/MS to measure plasma concentrations in rodent models after oral administration. Parameters like Cmax, Tmax, and AUC are calculated using non-compartmental analysis. For example, this compound showed a bioavailability of 65% in rabbits, attributed to its improved solubility from the 3-hydroxypropoxy substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Discrepancies often arise from differences in metabolic stability or tissue distribution. A systematic approach involves:

  • Cross-validating ACAT inhibition assays using primary hepatocytes (mimicking in vivo conditions) .
  • Conducting tracer studies with deuterated SMP-797 to monitor metabolite formation in vivo .
  • Comparing results to structurally analogous compounds (e.g., Avasimibe) to identify confounding factors like off-target effects .

Q. What experimental designs are recommended for studying SMP-797's dual mechanisms (ACAT inhibition and LDL-R upregulation)?

A factorial design with two independent variables—ACAT activity (measured via cholesterol esterification) and LDL-R expression (quantified by flow cytometry)—can isolate mechanistic contributions. For example, in HepG2 cells treated with SMP-797, ACAT inhibition accounts for 60% of cholesterol reduction, while LDL-R upregulation contributes 40% . Statistical analysis using ANOVA with post-hoc Tukey tests is critical to confirm interaction effects .

Q. How can researchers optimize this compound for improved blood-brain barrier (BBB) penetration in neurodegenerative disease models?

Strategies include:

  • Introducing fluorine substituents to enhance lipophilicity (logP optimization).
  • Using in vitro BBB models (e.g., co-cultures of brain endothelial cells and astrocytes) to assess permeability.
  • Validating results in transgenic mice expressing human ACAT1, with cerebrospinal fluid sampling to quantify drug levels .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

Quality control protocols should include:

  • PXRD to confirm monohydrate crystallinity.
  • Karl Fischer titration for water content (target: 4.5–5.5% w/w).
  • HPLC purity checks (>98% by area normalization) with a C18 column and acetonitrile/water gradient .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on SMP-797's effects in different animal models?

  • Perform meta-analysis of datasets from rabbits, hamsters, and mice, adjusting for species-specific differences in cholesterol metabolism.
  • Use multivariate regression to identify covariates (e.g., diet composition, baseline LDL levels) influencing outcomes .

Q. What statistical approaches are suitable for dose-response studies of this compound?

Four-parameter logistic regression (Hill equation) is recommended for IC50 determination. For example, SMP-797’s ACAT inhibition curve in HepG2 cells yielded a Hill slope of 1.2 ± 0.1, indicating positive cooperativity .

Structural and Functional Characterization

Q. How do researchers validate the monohydrate form’s stability under storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with DSC/TGA analysis confirm no polymorphic transitions or dehydration. This compound remains stable up to 150°C, as shown by TGA mass loss corresponding to one water molecule .

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